molecular formula C11H11NOS B14129736 (2-(o-Tolyl)thiazol-4-yl)methanol CAS No. 886365-16-8

(2-(o-Tolyl)thiazol-4-yl)methanol

Cat. No.: B14129736
CAS No.: 886365-16-8
M. Wt: 205.28 g/mol
InChI Key: XRBDWQFNFZVVRJ-UHFFFAOYSA-N
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Description

(2-(o-Tolyl)thiazol-4-yl)methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a thiazole ring substituted with a tolyl group at the 2-position and a methanol group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(o-Tolyl)thiazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of o-toluidine with α-haloketones in the presence of a base, followed by reduction to yield the desired thiazole derivative. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also involve the use of microwave irradiation to accelerate the reaction process .

Chemical Reactions Analysis

Types of Reactions

(2-(o-Tolyl)thiazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(o-Tolyl)thiazol-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(o-Tolyl)thiazol-4-yl)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to undergo electrophilic and nucleophilic substitutions allows it to interact with different biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (2-(p-Tolyl)thiazol-4-yl)methanol: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    (2-Phenylthiazol-4-yl)methanol: Features a phenyl group instead of a tolyl group.

    (2-(m-Tolyl)thiazol-4-yl)methanol: Contains a meta-tolyl group.

Uniqueness

(2-(o-Tolyl)thiazol-4-yl)methanol is unique due to the specific positioning of the tolyl group, which can influence its reactivity and biological activity. The ortho-substitution can lead to steric hindrance, affecting the compound’s interaction with enzymes and receptors. This uniqueness can be leveraged in designing new derivatives with tailored properties .

Properties

CAS No.

886365-16-8

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

[2-(2-methylphenyl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C11H11NOS/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-5,7,13H,6H2,1H3

InChI Key

XRBDWQFNFZVVRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)CO

Origin of Product

United States

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